N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-14-15-26-20(16-17)24-22(19-10-6-3-7-11-19)23(26)25-21(27)13-12-18-8-4-2-5-9-18/h2-16H,1H3,(H,25,27)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBIVWUYLFPRD-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with phenylacrylic acid derivatives under specific conditions. The compound can be characterized by its molecular formula and a molecular weight of approximately 283.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃ |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccnc2c1c(c(n2)C(=O)N)C=C(C)C(=O)C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study demonstrated that related compounds exhibited significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 μM to 14.65 μM, indicating promising growth inhibition capabilities .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves:
- Microtubule Destabilization: Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.
- Induction of Apoptosis: Compounds can enhance caspase activity and induce morphological changes associated with apoptosis .
Antimicrobial Activity
There is also emerging evidence supporting the antimicrobial properties of this compound. Research indicates that imidazo[1,2-a]pyridine derivatives possess notable antibacterial activity against various pathogens. The mechanisms often involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on breast cancer cells (MDA-MB-231). Among the tested compounds, some displayed significant apoptosis-inducing activity at concentrations as low as 1 μM. The study also reported enhanced caspase activity at higher concentrations . -
Antimicrobial Evaluation:
Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.24 μg/ml for some derivatives, indicating strong antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine core is a common feature among analogs, but substituents at position 3 critically influence properties. Key comparisons include:
Pharmacological Potential
- Schiff base analogs : Exhibit antimicrobial and anticancer activities due to the imine group’s ability to coordinate metal ions .
- Hydroxamic acids : Demonstrated radical-scavenging activity (DPPH assay, IC₅₀ ~10–50 µM), suggesting the acrylamide derivative may similarly modulate oxidative pathways .
- Sulfur-bridged dimer : Structural rigidity may enhance metabolic stability compared to the more flexible acrylamide derivative .
Crystallographic Insights
- The carboximidoyl phenol derivative crystallizes in a monoclinic system (space group P2₁/n) with planar fused rings (dihedral angle = 64.97° relative to the phenyl group). This planarity contrasts with the acrylamide derivative’s expected conformation, where the acrylamide group may introduce steric hindrance .
Functional Group Impact
- Acrylamide vs. hydroxamic acid : The acrylamide’s carbonyl and NH groups enable H-bonding, while hydroxamic acids chelate metals, influencing target selectivity .
- Sulfur bridge vs. acrylamide: The sulfur linker in 4e enhances dimer stability but reduces solubility compared to the monomeric acrylamide .
Q & A
Q. What are the common synthetic strategies for preparing N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide?
The synthesis typically involves forming the imidazo[1,2-a]pyridine core followed by amide coupling. A base-catalyzed reaction between 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and 3-phenylacryloyl chloride is a standard approach. Optimization of solvents (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) is critical for yields >75% . Microwave-assisted synthesis may reduce reaction times and improve purity by minimizing side reactions .
Q. How is the structural identity of this compound confirmed experimentally?
Key techniques include:
- X-ray crystallography to resolve the fused imidazo[1,2-a]pyridine core and substituent orientations (e.g., dihedral angles between phenyl and acrylamide groups) .
- NMR spectroscopy : H and C NMR verify aromatic protons (δ 7.2–8.5 ppm) and acrylamide carbonyl signals (δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~398.18 g/mol) and fragmentation patterns .
Q. What are the primary challenges in purifying this compound?
- Solubility issues : Low solubility in polar solvents necessitates chromatographic purification (silica gel, eluent: ethyl acetate/hexane mixtures) .
- Byproduct formation : Unreacted starting materials or dimerization products require gradient elution and recrystallization from ethanol .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bioactivity across similar derivatives?
Crystal structures (e.g., CCDC 1426925) reveal critical non-covalent interactions (e.g., C–H···π, O–H···N hydrogen bonds) that influence binding to biological targets. For example, the 7-methyl group and acrylamide orientation may sterically hinder interactions with enzymes like COX-2, explaining reduced activity compared to analogs with bulkier substituents . Computational docking studies (e.g., AutoDock Vina) can validate these observations by correlating binding energies with dihedral angles .
Q. What experimental approaches optimize the compound’s pharmacokinetic properties?
- Proteolytic stability : Incubate with liver microsomes to assess metabolic degradation rates. Substituent modifications (e.g., replacing phenyl with thienyl) may enhance stability by reducing CYP450 interactions .
- Permeability assays : Caco-2 cell monolayers evaluate intestinal absorption. LogP values (~3.5) suggest moderate lipophilicity; formulation with cyclodextrins improves aqueous solubility .
Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
- Electron-withdrawing groups (e.g., Cl at the 3-position) increase electrophilicity of the acrylamide moiety, enhancing covalent binding to cysteine residues in kinases .
- Methyl groups at the 7-position reduce π-stacking with aromatic amino acids but improve metabolic stability . Comparative SAR tables (e.g., IC values vs. substituent Hammett constants) quantify these effects .
Q. What methodologies address contradictory bioactivity data in cell-based assays?
- Dose-response normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to account for batch-to-batch variability .
- Off-target profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) identify promiscuity. For example, acrylamide derivatives may non-specifically inhibit JAK2 and EGFR, requiring structural refinement .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
